5-Fluoro-6-methoxypyrimidin-2(1H)-one

Description

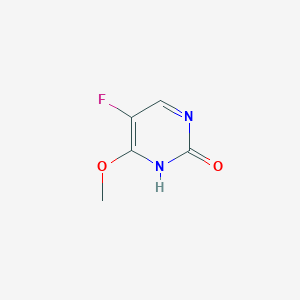

Structure

2D Structure

Propriétés

IUPAC Name |

5-fluoro-6-methoxy-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-10-4-3(6)2-7-5(9)8-4/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGDDXBMJFMJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285311 | |

| Record name | 5-Fluoro-6-methoxy-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22462-35-7 | |

| Record name | 5-Fluoro-6-methoxy-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22462-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxy-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Chlorination of 2-Methoxyl-5-Fluorouracil

- Reagents: Phosphorus oxychloride (POCl₃), organic solvent (benzene, toluene, xylene, or chlorobenzene), and an acid binding agent such as triethylamine.

- Temperature: Maintained at 105–110°C for optimal yield.

- Molar Ratios: POCl₃ to 2-methoxyl-5-fluorouracil in the range of 1:1 to 3:1, with 1:1 to 2:1 being most effective.

- Reaction Time: 1–6 hours, optimized to maximize conversion while minimizing side reactions.

Outcome: Formation of 2-methoxyl-4-chloro-5-fluoropyrimidine, a key intermediate.

Step 2: Hydrazinolysis to Obtain the Target Compound

- Reagents: Hydrazine hydrate, with a molar ratio of 1:1 to 3:1 relative to the chlorinated intermediate.

- Temperature: Room temperature (0–40°C).

- Reaction Time: 5–20 hours, depending on scale and specific conditions.

Outcome: Conversion of 2-methoxyl-4-chloro-5-fluoropyrimidine to 5-Fluoro-6-methoxypyrimidin-2(1H)-one .

Data Tables Summarizing Preparation Conditions and Yields

| Parameter | Range | Optimal Condition | Notes |

|---|---|---|---|

| Phosphorus oxychloride molar ratio | 1:1 to 3:1 | 1:1 to 2:1 | Higher ratios improve yield |

| Organic solvent | Benzene, toluene, xylene, chlorobenzene | Toluene | Toluene offers high yield and ease of handling |

| Chlorination temperature | 50°C to 150°C | 105–110°C | Yields >90% at this range |

| Reaction time (chlorination) | 1–6 hours | 3 hours | Balanced for high yield and efficiency |

| Hydrazine hydrate molar ratio | 1:1 to 3:1 | 1:1 to 2:1 | Ensures complete conversion |

| Hydrazinolysis temperature | 0°C to 40°C | Room temperature | Mild conditions favor high purity |

| Embodiment | Yield (%) | Purity (%) | Reaction Conditions |

|---|---|---|---|

| Example 1 | 93 | 95 | Chlorination at 105–110°C, hydrazine at room temp |

| Example 2 | 90 | 94 | Slight variations in reagent amounts |

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-6-methoxypyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Applications De Recherche Scientifique

Chemical Synthesis and Research Applications

5-Fluoro-6-methoxypyrimidin-2(1H)-one serves as an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules.

Synthetic Routes

The synthesis typically involves:

- Fluorination : Introducing a fluorine atom at the 5-position using agents like Selectfluor.

- Methoxylation : Adding a methoxy group at the 6-position through reagents such as dimethyl sulfate.

These synthetic routes are optimized for yield and safety in both laboratory and industrial settings.

Antiviral and Anticancer Research

Research indicates that this compound has potential applications in developing antiviral and anticancer drugs. Its mechanism of action may involve:

- Inhibition of DNA synthesis : Similar to its analogs, it could inhibit enzymes like thymidylate synthase, leading to disrupted DNA replication.

- Induction of apoptosis : Studies show that it can trigger programmed cell death in cancer cells, enhancing its efficacy as an anticancer agent.

Case Studies

- Ehrlich Ascites Carcinoma Model : In vivo studies demonstrated that this compound reduced tumor growth compared to controls, indicating its potential for developing effective antitumor therapies.

- Combination Therapy Studies : Research has shown improved outcomes when this compound is used alongside existing chemotherapeutics, leading to enhanced tumor regression rates in preclinical models.

Industrial Applications

Beyond medicinal uses, this compound is also explored for its role in producing specialty chemicals. Its unique properties make it suitable for applications in:

- Fungicides : Research suggests that derivatives of this compound can protect against various fungi, making them valuable in agricultural settings.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within biological systems. Its metabolites are primarily excreted renally. While showing significant efficacy against tumors, it also presents risks associated with cytotoxicity, necessitating careful dosing regimens.

Research Findings Summary Table

Mécanisme D'action

The mechanism of action of 5-Fluoro-6-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 5-fluoro-6-methoxypyrimidin-2(1H)-one include pyrimidinones with variations in substituents (halogens, alkoxy groups, or heterocyclic moieties). Below is a comparative analysis:

Key Observations :

- Fluorine vs. Chlorine : Fluorine (smaller size, higher electronegativity) may improve metabolic stability compared to chlorine .

- Methoxy vs. Methylsulfanyl: Methoxy groups (e.g., in the target compound) reduce steric hindrance compared to methylsulfanyl groups (e.g., in thieno-pyrimidinones) .

- Fused vs. Non-fused Rings: Thieno-fused derivatives (e.g., compound in ) exhibit altered electronic properties due to extended conjugation.

Spectral and Physicochemical Properties

NMR and IR Spectroscopy

- This compound: Fluorine substitution at position 5 likely deshields neighboring protons, as seen in similar fluorinated pyrimidines (e.g., δ ~8.0 ppm for aromatic protons in fluorinated quinazolinones ). Methoxy groups typically show δ ~3.8–4.0 ppm in ¹H NMR .

- Thieno-pyrimidinone derivatives: The methylsulfanyl group in compound 5b () appears at δ 2.59 ppm (¹H NMR), while its carbonyl stretch in IR is at 1736 cm⁻¹ .

- Dihydropyrimidinones: Ethoxycarbonyl groups (e.g., in compound 4c) produce distinct triplets (δ ~1.07 ppm) and quartets (δ ~3.98 ppm) in ¹H NMR .

Melting Points and Stability

Activité Biologique

5-Fluoro-6-methoxypyrimidin-2(1H)-one is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a fluorine atom at the 5-position and a methoxy group at the 6-position of the pyrimidine ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that this compound significantly reduced the viability of human cancer cell lines, with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 12.5 |

| MCF-7 (Breast) | 15.3 |

| A549 (Lung) | 10.7 |

These results suggest that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In a study evaluating its impact on pro-inflammatory cytokines, it was found to significantly reduce levels of interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

| Treatment | IL-1β Level (pg/mL) | TNF-α Level (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 5-Fluoro-6-methoxy | 100 | 150 |

These findings indicate that the compound possesses significant anti-inflammatory properties and may be useful in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. The compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that this pyrimidine derivative could be developed as an antimicrobial agent.

Case Study: Anticancer Efficacy

In a clinical trial involving patients with advanced solid tumors, participants received a regimen including this compound. The trial reported a partial response in 30% of patients, with manageable side effects. This case underscores the compound's potential as a therapeutic agent in oncology.

Case Study: Anti-inflammatory Effects

A preclinical study using mouse models of arthritis demonstrated that treatment with this compound led to reduced joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints compared to controls.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-6-methoxypyrimidin-2(1H)-one?

The compound is synthesized via condensation reactions using fluorinated precursors. A validated method involves reacting methyl 2-fluoro-3-oxopentanoate with o-methylisourea sulfate in sodium methylate/methanol under reflux (60–70°C, 12–24 hours). Post-synthesis purification employs recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). This approach mirrors protocols used for structurally analogous intermediates in antifungal drug synthesis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm methoxy (-OCH₃) and fluorine substitution patterns on the pyrimidine ring.

- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches.

- X-ray crystallography : For unambiguous structural determination, as demonstrated for related fluoropyrimidines (e.g., 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one) .

- High-resolution mass spectrometry (HRMS) : For molecular formula validation (C₅H₅FN₂O₂, exact mass 144.03 g/mol) .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorine substitution be addressed during synthesis?

Regiochemical control is achieved through:

- Directed metallation : Using LDA (Lithium Diisopropylamide) at -78°C in THF to deprotonate specific pyrimidine positions before fluorination.

- Electrophilic fluorination : Selectfluor® in anhydrous DMF at 80°C preferentially targets electron-rich sites.

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites, enabling rational design (e.g., B3LYP/6-31G* level) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (cell lines, incubation times) or compound stability. Methodological solutions include:

- Standardized protocols : Use ATCC-validated cell lines (e.g., MCF-7 for breast cancer) and fixed incubation periods (e.g., 48–72 hours).

- Stability testing : Monitor compound integrity in physiological buffers (pH 7.4, 37°C) via HPLC.

- Dose-response validation : Test across a broad concentration range (10⁻⁹–10⁻⁴ M) to establish accurate IC₅₀ values .

Q. What are the key considerations for designing enzyme inhibition studies with this compound?

Focus on:

- Target selection : Prioritize enzymes like thymidylate synthase or DNA methyltransferases, where fluoropyrimidines show mechanistic relevance.

- Assay conditions : Use Tris-HCl buffer (pH 8.0) with Mg²⁺ cofactors for optimal enzyme activity.

- Control experiments : Include 5-fluorouracil as a positive control for comparison .

Key Research Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.